4-(4-Piperazin-2-yl-phenyl)morpholine
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Overview
Description
De Novo Assembly of Highly Substituted Morpholines and Piperazines
The research presented in this study introduces a versatile de novo synthesis of morpholine and piperazine rings using multicomponent reaction chemistry. This method allows for further substitution at up to four positions, providing a scaffold synthesis strategy that can meet the demand for novel building blocks and nontraditional scaffolds previously inaccessible .
Synthesis of Novel Quinolone and Quinoline-2-carboxylic Acid Amides
This paper describes the synthesis of novel quinolone and quinoline-2-carboxylic acid amides that contain a 4-morpholin-4-yl-phenyl moiety. The approach allows for late-stage diversification and has yielded potent 5HT1B antagonists, with preliminary structure-activity relationship (SAR) data presented .
Synthesis and Antimicrobial Activity of Morpholinyl/Piperazinylbenzothiazines
The synthesis of structurally diverse morpholinyl/piperazinylbenzothiazines is achieved through the reaction of substituted 1,4-benzothiazines with morpholine/N-(2-hydroxyethyl)piperazine. These compounds have demonstrated significant antimicrobial activity against bacterial species such as E. coli and Bacillus cereus .
Antioxidant Properties of Piperazin-1´-yl Moiety Containing Compounds
Compounds containing a 4´-(substituted phenyl)piperazin-1´-yl fragment were screened for their antioxidant profile using ABTS•+ and FRAP assays. The study found promising antioxidant potential in these compounds and discussed the structure–antioxidant properties relationships .
Molecular Structure of a Fluorophenyl Piperazinyl Morpholine Compound
The molecular structure of a compound containing a fluorophenyl piperazinyl morpholine moiety is characterized, with the morpholine ring adopting a chair conformation and the piperazine ring being puckered. The crystal structure is stabilized by C—H•••O interactions and C—H•••π interactions .
Biginelli Synthesis of Dihydropyrimidinone Derivatives
The Biginelli synthesis is utilized to create dihydropyrimidinone derivatives containing piperazine/morpholine moieties. The method is efficient and yields good results, with the three-dimensional structure of one such compound confirmed by X-ray crystallography .
Spectroscopic Characterization of a Chemotherapeutic Agent
Quantum chemical calculations were used to characterize a novel functionalized triazoline-3-thione compound with substituted piperazine and adamantyl substituents. The study provides detailed interpretations of infrared and Raman spectra and investigates the molecule's electric dipole moment, polarizability, and hyperpolarizability .
Inhibitory Activity of Isothiazolyl Morpholines and Piperazines
The synthesis of novel triaryl-substituted isothiazolyl morpholines and piperazines is described, and some of these compounds were evaluated as inhibitors of acetylcholinesterase, showing potential for therapeutic applications .
Asymmetric Synthesis of Bicyclic Azetidin-2-ones
An asymmetric synthesis method for 4-formyl-1-(2- and 3-haloalkyl)azetidin-2-ones is developed, which serves as a precursor for the synthesis of enantiomerically enriched bicyclic azetidin-2-ones, including piperazine, morpholine, and 1,4-diazepane annulated beta-lactams .
Ozonation of Piperidine, Piperazine, and Morpholine
This study investigates the reaction of piperidine, piperazine, and morpholine with ozone. The compounds can be degraded with ozone, and the study provides insights into the kinetics, stoichiometry, product formation, and mechanistic considerations of these reactions .
Scientific Research Applications
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Scientific Field: Organic Chemistry
- Application : “4-(4-Piperazin-2-yl-phenyl)morpholine” is a chemical compound used in scientific research and industry.
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Scientific Field: Medicinal Chemistry
- Application : Piperazine derivatives, which would include “4-(4-Piperazin-2-yl-phenyl)morpholine”, have been studied for their wide range of biological and pharmaceutical activity . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
- Methods of Application : The synthesis of piperazine derivatives includes methods like cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Safety And Hazards
properties
IUPAC Name |
4-(4-piperazin-2-ylphenyl)morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-3-13(17-7-9-18-10-8-17)4-2-12(1)14-11-15-5-6-16-14/h1-4,14-16H,5-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAZSKWNEMNKGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=C(C=C2)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590137 |
Source
|
Record name | 4-[4-(Piperazin-2-yl)phenyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Piperazin-2-yl-phenyl)morpholine | |
CAS RN |
864685-27-8 |
Source
|
Record name | 4-[4-(2-Piperazinyl)phenyl]morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=864685-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[4-(Piperazin-2-yl)phenyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.